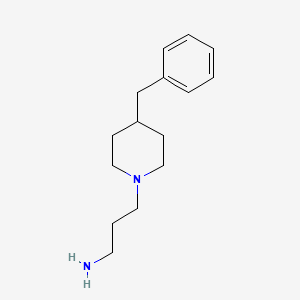![molecular formula C13H18BrNO3 B2915168 tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate CAS No. 1593201-17-2](/img/structure/B2915168.png)
tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[2-(4-bromophenoxy)ethyl]carbamate: is a chemical compound with the molecular formula C13H18BrNO3 and a molecular weight of 316.19 g/mol . It is often used in organic synthesis and has applications in various fields of scientific research.
Wirkmechanismus
Target of Action
It is known that the compound is used as a substrate for suzuki coupling reactions .
Mode of Action
The mode of action of tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate is primarily through its role in Suzuki coupling reactions . This type of reaction is a powerful tool for creating carbon-carbon bonds, which is a key step in the synthesis of many organic compounds.
Biochemical Pathways
Given its role in suzuki coupling reactions, it can be inferred that it plays a role in the synthesis of biaryl compounds .
Pharmacokinetics
It is known that the compound should be stored in a refrigerated environment , suggesting that its stability and bioavailability may be temperature-dependent.
Result of Action
Given its role in suzuki coupling reactions, it can be inferred that it contributes to the formation of biaryl compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature is a critical factor, as the compound is recommended to be stored in a refrigerated environment . This suggests that the compound’s stability, and potentially its efficacy, may be compromised at higher temperatures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-bromophenoxyethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-Butyl N-[2-(4-bromophenoxy)ethyl]carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophiles: such as amines or thiols for substitution reactions.
Oxidizing agents: like hydrogen peroxide for oxidation reactions.
Reducing agents: such as lithium aluminum hydride for reduction reactions.
Major Products:
- Substitution reactions typically yield derivatives where the bromine atom is replaced by another functional group.
- Oxidation and reduction reactions result in the formation of oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-[2-(4-bromophenoxy)ethyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is utilized in the development of biologically active molecules. It can be used in the synthesis of potential drug candidates and bioactive compounds.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(4-bromophenyl)carbamate
- tert-Butyl N-(4-iodophenyl)carbamate
- tert-Butyl N-(4-chlorophenyl)carbamate
Comparison:
- tert-Butyl N-(4-bromophenyl)carbamate and tert-Butyl N-(4-iodophenyl)carbamate are similar in structure but differ in the halogen atom attached to the phenyl ring. These differences can influence their reactivity and applications.
- tert-Butyl N-(4-chlorophenyl)carbamate has a chlorine atom instead of bromine, which can affect its chemical properties and the types of reactions it undergoes.
The uniqueness of tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate lies in its specific structure, which allows for unique reactivity and applications in various fields of research and industry .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(16)15-8-9-17-11-6-4-10(14)5-7-11/h4-7H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRSEALCCLJIHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

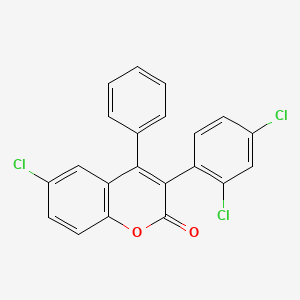
![Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate;hydrochloride](/img/structure/B2915089.png)
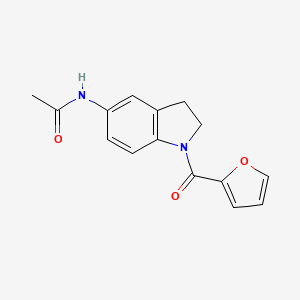
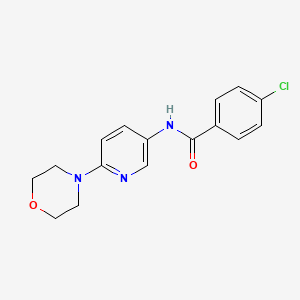
![N-[2-(1-Benzothiophen-2-yl)-2-hydroxyethyl]-2-chloropropanamide](/img/structure/B2915094.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2915096.png)
![2-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B2915097.png)
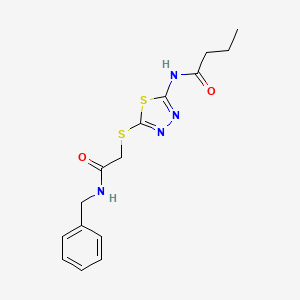
![6,7-Dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid](/img/structure/B2915100.png)
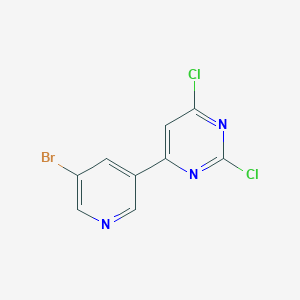
![5-(2-methoxyethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2915104.png)
